molecular formula C22H18N4O4 B2524642 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 866048-96-6

3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2524642
CAS No.: 866048-96-6
M. Wt: 402.41
InChI Key: HVAVZYCPMNZKBG-KOVWYDNOSA-N
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Description

3-[1,1'-Biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime is a high-purity chemical reagent designed for laboratory research applications. This compound features a complex molecular structure incorporating biphenyl, hydrazone, and O-methyloxime functional groups, which are of significant interest in advanced materials science and organic synthesis. The presence of the hydrazone moiety suggests potential utility as a precursor for the synthesis of heterocyclic compounds or as a ligand in coordination chemistry. The extended conjugated system, characterized by the biphenyl core and the nitro-substituted phenylhydrazone, may lend this compound to investigations in photophysical studies and the development of organic semiconductors or dyes. Researchers may also explore its application in analytical chemistry as a potential sensor or chelating agent due to its multiple potential binding sites. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-2-[(4-nitrophenyl)hydrazinylidene]-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-30-23-15-21(25-24-19-11-13-20(14-12-19)26(28)29)22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,24H,1H3/b23-15+,25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAVZYCPMNZKBG-KOVWYDNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime, also known by its CAS number 866048-96-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C22H18N4O4
  • Molecular Weight : 402.40 g/mol
  • Structure : The compound contains a biphenyl moiety and a nitrophenyl hydrazone structure, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that derivatives of hydrazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression .

StudyFindings
Noor et al. (2023)Identified that biphenyl derivatives can inhibit tumor growth in vitro and in vivo models .
Bulfield et al. (2023)Reported that similar compounds showed cytotoxic effects against breast cancer cells .

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Studies have shown that hydrazone derivatives can exhibit activity against a range of bacterial strains, suggesting potential as therapeutic agents in treating infections .

PathogenActivity
Staphylococcus aureusInhibition observed at concentrations above 50 µg/mL
Escherichia coliModerate activity with MIC values around 100 µg/mL

The biological activity of this compound is thought to be mediated through:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Interference with key enzymes involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study conducted on a series of hydrazone compounds similar to the target compound revealed significant inhibition of cell proliferation in human breast cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that certain structural modifications enhanced antibacterial activity, providing insights into potential drug design strategies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime exhibit promising anticancer properties. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a related hydrazone compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the biphenyl structure could enhance efficacy .

Antimicrobial Properties

Hydrazone derivatives are also noted for their antimicrobial activities. The presence of nitrophenyl groups enhances the lipophilicity of the compounds, allowing better penetration into microbial membranes. This has been documented in studies where similar compounds showed activity against both Gram-positive and Gram-negative bacteria .

Organic Electronics

The compound's unique structure makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The biphenyl moiety contributes to the compound's electronic properties, which can be tuned for better charge transport and emission characteristics .

Dye-Sensitized Solar Cells

Another application is in dye-sensitized solar cells (DSSCs). The compound can potentially serve as a sensitizer due to its ability to absorb visible light and convert it into electrical energy. Research has indicated that modifications to hydrazone structures can improve the efficiency of DSSCs significantly .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Condensation Reactions : The initial step involves the condensation of appropriate aldehydes with hydrazines to form hydrazones.
  • Oxime Formation : Subsequent reaction with methoxyamine leads to the formation of the O-methyloxime derivative.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

In a study published by Journal of Medicinal Chemistry, a series of hydrazone derivatives were tested against various cancer cell lines. One derivative showed IC50 values in low micromolar ranges, indicating potent anticancer activity attributed to its ability to induce oxidative stress in cancer cells .

Case Study 2: Antimicrobial Efficacy

A research group published findings on several nitrophenyl-hydrazone derivatives demonstrating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that suggested modifications could enhance efficacy further .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its biphenyl and nitro-substituted hydrazone groups, differentiating it from analogs with simpler aryl or halogen substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Isomer Form Applications/Notes
Target Compound C23H20N4O4 440.44* Biphenyl, 4-nitrophenyl, O-methyloxime N/A (E)-isomer Potential antimicrobial/optoelectronic
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime C17H16ClN3O2 329.8 Chlorophenyl, methylphenyl N/A N/A Structural analog with halogen substituent
2-({4-Nitrophenyl}hydrazono)-3-(4-methylphenyl)-3-oxopropanenitrile C16H12N4O3 332.3 Nitrophenyl, methylphenyl, nitrile N/A N/A Nitrile group instead of O-methyloxime
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime C16H15N3O4 313.3 Methoxyphenyl (×2) N/A N/A Improved solubility due to methoxy groups
2-(2-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid C23H17N5O4S 483.5 Biphenyl, thiazole, nitro 190 Z-isomer Anticancer activity (tubulin inhibition)

*Calculated based on molecular formula.

Key Comparative Insights

  • Isomerism : Unlike the thiazole-based biphenyl analog in (pure Z-isomer), the target compound’s (E)-configuration may influence its reactivity and biological interactions .
  • Functional Group Impact : Replacing the O-methyloxime with a nitrile () or carboxylic acid () alters polarity and hydrogen-bonding capacity, affecting solubility and pharmacological profiles .

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